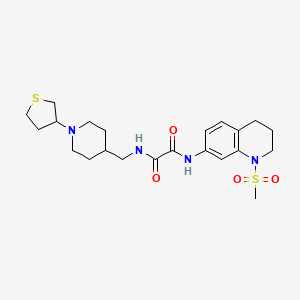

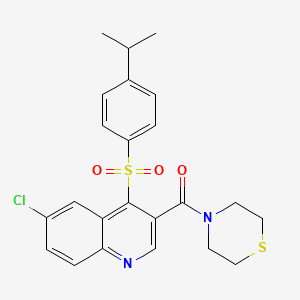

(6-Chloro-4-((4-isopropylphenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(6-Chloro-4-((4-isopropylphenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone” is a versatile chemical compound used in diverse scientific research for its unique properties and applications. It belongs to the class of quinoline derivatives, which are nitrogen-containing bicyclic compounds widely found throughout nature in various forms .

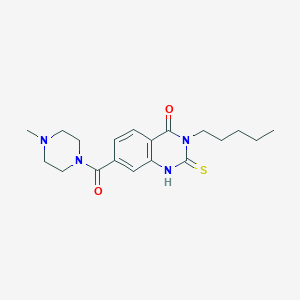

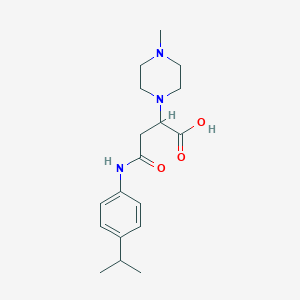

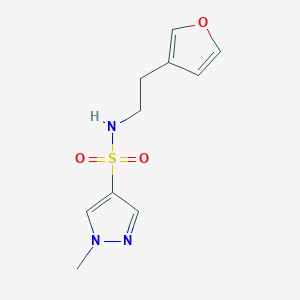

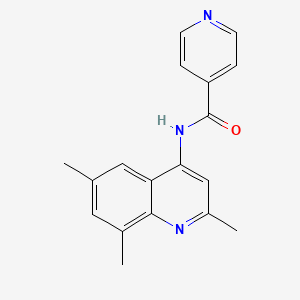

Molecular Structure Analysis

Quinoline derivatives, including “(6-Chloro-4-((4-isopropylphenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone”, have a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The specific molecular structure of this compound is not detailed in the available resources.Chemical Reactions Analysis

Quinoline derivatives are known to undergo a variety of chemical reactions. For instance, they are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The specific chemical reactions involving “(6-Chloro-4-((4-isopropylphenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone” are not detailed in the available resources.Physical And Chemical Properties Analysis

Quinoline is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol . The specific physical and chemical properties of “(6-Chloro-4-((4-isopropylphenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone” are not detailed in the available resources.Scientific Research Applications

Antibacterial Activity

Quinoline derivatives have been recognized for their antibacterial properties. They are being explored for their potential to treat bacterial infections and could be used in the development of new antibacterial agents .

Anti-inflammatory Uses

These compounds also exhibit anti-inflammatory activities, making them candidates for treating inflammatory diseases .

Cancer Treatment

Some quinoline derivatives are under clinical studies for their anticancer properties, which could lead to new treatments for various forms of cancer .

Antimalarial Applications

Quinolines have a long history as antimalarial agents, and new derivatives continue to be investigated for improved efficacy against malaria .

Antitubercular Potential

The fight against tuberculosis has also seen the application of quinoline derivatives as they are studied for their antitubercular activities .

Antiviral Properties

With the ongoing need for effective antiviral drugs, quinoline derivatives are being researched for their potential to inhibit viral infections .

Photovoltaic Applications

In the field of renewable energy, quinoline derivatives are being utilized in third-generation photovoltaic applications, particularly in the development of photovoltaic cells .

Industrial Chemistry

Beyond medicinal applications, these compounds find use in industrial chemistry for the synthesis of various chemicals and materials .

Safety And Hazards

The safety and hazards associated with a chemical compound depend on its specific properties. While quinoline derivatives are widely used in various fields, they should be handled with care due to their potential biological activity . The specific safety and hazards associated with “(6-Chloro-4-((4-isopropylphenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone” are not detailed in the available resources.

Future Directions

Quinoline derivatives continue to be a focus of research due to their wide range of applications and biological activities . Future research may focus on developing new synthesis methods, investigating new biological activities, and improving the pharmacodynamic and pharmacokinetic properties of these compounds . The specific future directions for “(6-Chloro-4-((4-isopropylphenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone” are not detailed in the available resources.

properties

IUPAC Name |

[6-chloro-4-(4-propan-2-ylphenyl)sulfonylquinolin-3-yl]-thiomorpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClN2O3S2/c1-15(2)16-3-6-18(7-4-16)31(28,29)22-19-13-17(24)5-8-21(19)25-14-20(22)23(27)26-9-11-30-12-10-26/h3-8,13-15H,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGOGOZQUTNDQFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Chloro-4-((4-isopropylphenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3R,4S)-4-Hydroxy-1-methylpyrrolidin-3-yl]acetic acid;hydrochloride](/img/structure/B2977290.png)

![1-(3,4-dimethylphenyl)-3-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2977297.png)

![1-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2977299.png)

![[5-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2977300.png)

![N-(4-butylphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2977304.png)

![N-[3-(1,3-benzothiazole-6-carbonylamino)phenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2977305.png)

![(4-ethoxyphenyl)[6-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2977309.png)